molecular formula C9H13Br2N B082914 Phenethylamine, a-(bromomethyl)-, hydrobromide CAS No. 13892-90-5

Phenethylamine, a-(bromomethyl)-, hydrobromide

Cat. No.: B082914
CAS No.: 13892-90-5
M. Wt: 295.01 g/mol
InChI Key: IEGXJCNUFAHMKY-UHFFFAOYSA-N
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Description

Phenethylamine, a-(bromomethyl)-, hydrobromide is a chemical compound with the molecular formula C9H13Br2NThis compound is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethylamine, a-(bromomethyl)-, hydrobromide can be synthesized through the bromination of phenethylamine. The reaction typically involves the use of hydrobromic acid and a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the selective bromination of the phenethylamine at the alpha position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, a-(bromomethyl)-, hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted phenethylamines.

    Oxidation Reactions: The major products are phenylacetaldehyde or phenylacetone.

    Reduction Reactions: The major product is phenethylamine.

Scientific Research Applications

Phenethylamine, a-(bromomethyl)-, hydrobromide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is used in studies related to neurotransmitter function and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects on neurological disorders and as a model compound for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Phenethylamine, a-(bromomethyl)-, hydrobromide involves its interaction with monoamine receptors in the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased neurotransmitter levels in the synaptic cleft .

Comparison with Similar Compounds

Phenethylamine, a-(bromomethyl)-, hydrobromide can be compared with other similar compounds such as:

    Phenethylamine: The parent compound, which lacks the bromomethyl group.

    Phenylethylamine hydrochloride: A similar compound with a chloride ion instead of a bromide ion.

    Phenylethylamine sulfate: A similar compound with a sulfate ion instead of a bromide ion.

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-bromo-3-phenylpropan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGXJCNUFAHMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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